molecular formula C19H15ClN2O B5024725 2-chloro-N',N'-diphenylbenzohydrazide

2-chloro-N',N'-diphenylbenzohydrazide

Cat. No.: B5024725
M. Wt: 322.8 g/mol
InChI Key: WSHHQFZSWOFPDA-UHFFFAOYSA-N
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Description

2-chloro-N’,N’-diphenylbenzohydrazide is an organic compound with the molecular formula C19H15ClN2O It is a derivative of benzohydrazide, where the hydrogen atoms on the nitrogen are replaced by phenyl groups, and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’,N’-diphenylbenzohydrazide typically involves the reaction of benzohydrazide with chlorobenzene in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N’,N’-diphenylbenzohydrazide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’,N’-diphenylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted benzohydrazides.

Scientific Research Applications

2-chloro-N’,N’-diphenylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N’,N’-diphenylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-diphenylacetamide: Similar structure but with an acetamide group instead of a benzohydrazide.

    2-chloro-N,N-diphenylbenzamide: Similar structure but with a benzamide group instead of a benzohydrazide.

Uniqueness

2-chloro-N’,N’-diphenylbenzohydrazide is unique due to the presence of both phenyl groups and a chlorine atom, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N',N'-diphenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-18-14-8-7-13-17(18)19(23)21-22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHHQFZSWOFPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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